Daphnilongeridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLZPKBXFEWGF-FCEQYDTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Daphnilongeridine: Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine is a complex C30 Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its isolation and characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Natural Source of this compound
This compound is a naturally occurring alkaloid isolated from plants belonging to the genus Daphniphyllum. This genus comprises evergreen trees and shrubs predominantly found in East and Southeast Asia. These plants have a history of use in traditional medicine, and their rich chemical diversity continues to be a subject of scientific investigation.
The primary documented natural sources of this compound are:
-
Daphniphyllum longeracemosum : The leaves and stems of this species are a reported source of this compound.[1]
-
Daphniphyllum macropodum : The branches of this plant have also been identified as a source of this alkaloid.
The isolation of this compound is often accompanied by the extraction of other structurally related Daphniphyllum alkaloids.
Proposed Biosynthesis of this compound
The biosynthesis of Daphniphyllum alkaloids, including this compound, is a complex process that is not yet fully elucidated at the enzymatic level. However, a widely accepted biosynthetic pathway has been proposed based on biomimetic synthesis studies. The key steps of this proposed pathway are outlined below.
Precursor Molecule: Squalene (B77637)
The biosynthesis is believed to originate from the C30 triterpene precursor, squalene . This linear hydrocarbon undergoes a series of cyclization and rearrangement reactions to form the characteristic polycyclic core of the Daphniphyllum alkaloids.
Key Intermediate: Proto-daphniphylline
A pivotal step in the proposed biosynthesis is the formation of proto-daphniphylline , a putative biogenetic precursor to the entire family of Daphniphyllum alkaloids. The formation of proto-daphniphylline from a squalene-derived dialdehyde (B1249045) is thought to involve a remarkable cascade of intramolecular reactions. This hypothesis is strongly supported by the successful biomimetic synthesis of proto-daphniphylline from a squalene derivative, as demonstrated by Heathcock and coworkers.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway can be visualized as a multi-step process involving cyclizations and rearrangements. The following diagram illustrates the key transformations from squalene to the core structure of Daphniphyllum alkaloids.
Caption: Proposed biosynthetic pathway of this compound.
It is important to note that the specific enzymes catalyzing each of these steps have not yet been identified and characterized. The current understanding is largely based on synthetic organic chemistry, which mimics the proposed biosynthetic transformations.
Quantitative Data
The yield of this compound from its natural sources is a critical piece of information for researchers considering its large-scale isolation for further studies. The following table summarizes the available data on the isolation of this compound.
| Natural Source | Plant Part | Extraction Method | Yield of Crude Alkaloids | Yield of this compound | Reference |
| Daphniphyllum longeracemosum | Leaves and Stems | Ethanolic extraction followed by acid-base partitioning | Not Reported | Not explicitly quantified, isolated as a new compound | [1] |
| Daphniphyllum macropodum | Branches | Not Reported | Not Reported | Not Reported | Information not available in the reviewed literature |
Note: The original publication reporting the isolation of this compound did not specify the exact yield of the pure compound. Further investigation of the primary literature is required for precise quantitative data.
Experimental Protocols
The following sections provide a general overview of the experimental protocols for the isolation and characterization of this compound, based on methodologies commonly employed for Daphniphyllum alkaloids.
Isolation of this compound
The isolation of this compound from plant material typically involves a multi-step process, as outlined in the workflow below.
Caption: General experimental workflow for the isolation of this compound.
Detailed Methodologies:
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3 to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel and/or alumina, using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different alkaloids. Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Characterization of this compound
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Spectroscopic Data:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: Shows the number and types of carbon atoms present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information on the electronic transitions within the molecule, particularly for conjugated systems.
Note: The specific ¹H and ¹³C NMR data for this compound would be found in the original publication by Zhang et al. (2006). Access to this primary source is recommended for detailed spectroscopic information.
Conclusion
This compound represents a fascinating example of the structural complexity found within the Daphniphyllum alkaloids. While its natural sources have been identified, the elucidation of its complete biosynthetic pathway at the enzymatic level remains an active area of research. The proposed biosynthesis, proceeding through the key intermediate proto-daphniphylline from squalene, provides a logical framework for understanding the formation of this intricate molecule. The experimental protocols outlined in this guide offer a foundation for researchers interested in the isolation and study of this compound and related alkaloids. Further investigation into the enzymology of its biosynthesis could open up avenues for the biotechnological production of these potentially valuable compounds.
References
Elucidation of the Chemical Architecture of Daphnilongeridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed account of the chemical structure elucidation of Daphnilongeridine, a complex alkaloid isolated from Daphniphyllum longeracemosum. The information presented herein is compiled from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Executive Summary
This compound was first isolated and characterized by the research group of Jian-Min Yue from the leaves and stems of Daphniphyllum longeracemosum. Its intricate molecular structure was determined through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide will detail the experimental methodologies employed and present the key spectroscopic data that were instrumental in piecing together the complex, polycyclic framework of this natural product.
Isolation and Purification
The isolation of this compound followed a standard protocol for the extraction of alkaloids from plant material. A summary of the experimental procedure is provided below.
Experimental Protocol: Isolation of this compound
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum were percolated with a solution of 7% NH4OH in acetone. The resulting extract was then concentrated under reduced pressure.
-
Acid-Base Partitioning: The residue was suspended in a 5% HCl solution and partitioned with petroleum ether and then chloroform (B151607) (CHCl3) to remove neutral and weakly basic components. The acidic aqueous layer was then basified with NH4OH to a pH of 9-10 and subsequently extracted with CHCl3.
-
Chromatographic Separation: The crude alkaloid mixture obtained from the CHCl3 extract was subjected to repeated column chromatography over silica (B1680970) gel and Sephadex LH-20, eluting with gradients of chloroform and methanol. This multi-step chromatographic purification yielded this compound as a pure compound.
Spectroscopic Data and Structure Elucidation
The determination of the molecular structure of this compound was achieved through the comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below.
Mass Spectrometry and Infrared Spectroscopy
High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C32H51NO4. The infrared (IR) spectrum indicated the presence of hydroxyl (3440 cm⁻¹) and carbonyl (1735, 1695 cm⁻¹) functional groups.
| Spectroscopic Technique | Data |
| HRESIMS | m/z 514.3898 [M+H]⁺ (Calcd. for C32H52NO4, 514.3896) |
| IR (KBr) νmax cm⁻¹ | 3440, 2925, 1735, 1695, 1458, 1375, 1245, 1170, 1026 |
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl3. The assignments were confirmed by 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 42.1 (t) | 2.50 (m), 1.85 (m) |
| 2 | 22.5 (t) | 1.60 (m), 1.50 (m) |
| 3 | 46.8 (d) | 2.15 (m) |
| 4 | 139.8 (s) | |
| 5 | 125.8 (d) | 5.40 (br s) |
| 6 | 36.5 (t) | 2.20 (m), 2.10 (m) |
| 7 | 58.2 (d) | 3.15 (d, 10.5) |
| 8 | 41.8 (s) | |
| 9 | 52.3 (d) | 2.05 (m) |
| 10 | 28.1 (t) | 1.70 (m), 1.40 (m) |
| 11 | 22.9 (t) | 1.55 (m), 1.35 (m) |
| 12 | 39.8 (t) | 1.25 (m), 1.15 (m) |
| 13 | 18.2 (t) | 1.45 (m), 1.20 (m) |
| 14 | 34.1 (s) | |
| 15 | 38.9 (t) | 1.95 (m), 1.30 (m) |
| 16 | 73.4 (d) | 4.10 (dd, 10.5, 4.5) |
| 17 | 54.7 (d) | 2.30 (m) |
| 18 | 49.6 (q) | 0.95 (s) |
| 19 | 21.8 (q) | 0.92 (s) |
| 20 | 15.2 (q) | 0.88 (d, 6.5) |
| 21 | 21.5 (q) | 1.05 (d, 6.5) |
| 22 | 209.8 (s) | |
| 23 | 48.1 (d) | 2.80 (q, 7.0) |
| 24 | 11.2 (q) | 1.10 (t, 7.0) |
| 1' | 171.2 (s) | |
| 2' | 70.8 (d) | 5.05 (q, 6.5) |
| 3' | 21.1 (q) | 1.50 (d, 6.5) |
| OAc-C=O | 170.5 (s) | |
| OAc-CH3 | 21.4 (q) | 2.08 (s) |
| N-CH3 | 42.5 (q) | 2.25 (s) |
Visualizing the Elucidation Pathway
The logical connections and experimental workflows used to determine the structure of this compound can be visualized using graph diagrams.
In-depth Technical Guide: The Mechanism of Action of Daphnilongeridine
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, it has been determined that the specific mechanism of action for the natural product Daphnilongeridine has not yet been elucidated. While research exists on the broader class of Daphniphyllum alkaloids, to which this compound belongs, detailed studies identifying its precise molecular targets, subsequent signaling pathways, and quantitative pharmacological data are not presently available.
This document serves to highlight the current knowledge gap and underscore the need for further investigation into the pharmacological properties of this compound. The following sections, which would typically form the core of a technical guide, remain undeveloped pending future research findings.
Molecular Targets of this compound
A crucial first step in understanding the mechanism of action of any bioactive compound is the identification of its molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and computational target prediction are essential in this endeavor. As of the latest literature search, no studies have been published that successfully identify and validate the specific protein or nucleic acid targets with which this compound interacts to exert its biological effects.
Signaling Pathways Modulated by this compound
Once a molecular target is identified, the next step involves delineating the downstream signaling pathways that are modulated by the compound's interaction with its target. This often involves a variety of cell-based assays, including reporter gene assays, Western blotting to assess protein phosphorylation cascades, and transcriptomic analyses. Due to the lack of an identified target for this compound, no associated signaling pathways have been described.
Quantitative Pharmacological Data
A thorough understanding of a compound's mechanism of action requires robust quantitative data from a range of in vitro and in vivo experiments. This data, typically presented in tabular format for clarity, would include metrics such as:
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Binding Affinity: Dissociation constants (Kd) or inhibition constants (Ki) for the interaction with its molecular target.
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Enzymatic Inhibition/Activation: IC50 or EC50 values from enzymatic assays.
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Cellular Potency: EC50 values from various cell-based functional assays.
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In Vivo Efficacy: Data from animal models of disease.
Currently, there is no published quantitative data of this nature for this compound.
Experimental Protocols
Detailed experimental protocols are the cornerstone of reproducible scientific research. For a compound like this compound, this section would typically include methodologies for:
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Target binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).
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Cell-based functional assays relevant to the compound's biological activity.
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In vivo pharmacology studies.
The absence of primary research on this compound's mechanism of action means that no such established and validated protocols are available for inclusion in this guide.
Visualizing the Mechanism: Signaling Pathways and Workflows
Visual representations are invaluable for comprehending complex biological processes. In a complete technical guide, this section would feature diagrams generated using tools like Graphviz to illustrate:
-
The signaling cascade initiated by this compound's binding to its target.
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The experimental workflow for target identification and validation.
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Logical relationships between different experimental findings.
As the underlying data to construct these visualizations is not available, this section cannot be completed at this time.
Future Directions and Conclusion
The lack of information on the mechanism of action of this compound presents a clear opportunity for future research. The unique chemical structure of this Daphniphyllum alkaloid suggests the potential for novel biological activity and therapeutic applications. Future research efforts should be directed towards:
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Unbiased Target Identification Studies: Employing modern chemical biology techniques to identify the molecular targets of this compound.
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Phenotypic Screening: Broadly profiling the effects of this compound across a range of cell lines and disease models to uncover its biological functions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to probe the chemical features essential for any observed biological activity.
Daphnilongeridine: A Comprehensive Technical Review of a Bioactive Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine, a complex polycyclic alkaloid isolated from the plant genus Daphniphyllum, has emerged as a compound of interest due to its significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on this compound, covering its discovery, chemical structure, and biological activity. The document details the experimental protocols for its isolation and cytotoxicity assessment, presents quantitative data on its efficacy, and explores potential mechanisms of action through illustrative signaling pathways. This in-depth guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Introduction
Natural products have historically been a rich source of novel therapeutic agents, with a significant number of anticancer drugs being derived from or inspired by natural compounds. The genus Daphniphyllum is known for producing a diverse array of structurally unique and biologically active alkaloids. Among these, this compound has been identified as a promising cytotoxic agent. This document synthesizes the current knowledge on this compound to facilitate further research and development.
Discovery and Origin
This compound is a naturally occurring alkaloid that was first isolated from the leaves and stems of Daphniphyllum longeracemosum[1]. It belongs to the Daphniphyllum alkaloids, a class of complex terpenoid alkaloids characterized by intricate, polycyclic ring systems. The molecular formula of this compound has been established as C32H51NO4[2].
Chemical Structure
The elucidation of the complex chemical structure of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods are instrumental in determining the connectivity and stereochemistry of complex natural products[3][4][5][6][7]. The established structure reveals a highly intricate and stereochemically rich carbon skeleton, characteristic of the Daphniphyllum alkaloid family.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Quantitative data from these studies are summarized in the table below.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 9.5 | [8] |
| P-388 | Murine Leukemia | 2.4 | [8] |
| BEL-7402 | Human Hepatocarcinoma | 9.7 | [8] |
| HMEC | Human Microvascular Endothelial Cells (Normal) | 2.7 | [8] |
Table 1: In vitro Cytotoxicity of this compound. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Isolation of this compound
The isolation of this compound from Daphniphyllum longeracemosum follows a general protocol for the extraction and purification of alkaloids from plant material[1][9][10].
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are extracted with an organic solvent such as ethanol or methanol (B129727) at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Acid-Base Partitioning: The residue is subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction. This typically involves dissolving the residue in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8]. This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation[2][11][12].
Workflow for the MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
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Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of this compound. A control group with no compound and a blank group with no cells are also included.
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Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the concentration of this compound.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound has not yet been fully elucidated in the available scientific literature. However, the cytotoxic activity of many natural products is often attributed to the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways that regulate cell proliferation and survival[13].
Given that this compound exhibits potent cytotoxicity, it is plausible that it may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Below is a generalized diagram of a potential apoptotic signaling pathway that is often targeted by cytotoxic compounds. It is important to note that this is a representative diagram and has not been specifically validated for this compound.
Hypothetical Apoptotic Signaling Pathway
Caption: A generalized diagram of apoptotic signaling pathways.
Further research is required to determine the specific molecular targets of this compound and to elucidate the signaling cascades that are modulated by this compound, leading to its observed cytotoxic effects.
Conclusion and Future Directions
This compound is a structurally complex Daphniphyllum alkaloid with potent cytotoxic activity against several cancer cell lines. This technical guide has summarized the current knowledge regarding its discovery, structure, and biological evaluation. While the initial in vitro data are promising, further research is warranted to fully understand its therapeutic potential.
Future research should focus on:
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Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further studies and allow for the generation of analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound. This could involve techniques such as proteomics, transcriptomics, and various cell-based assays to investigate its effects on apoptosis, cell cycle, and other key cellular processes.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.
-
Selectivity: Further investigation into the selectivity of this compound for cancer cells over normal cells is crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:922522-15-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 6. Daphniyunnine D | Benchchem [benchchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biobiopha.com [biobiopha.com]
- 11. 11-Hydroxycodaphniphylline | CAS:1186496-68-3 | Manufacturer ChemFaces [chemfaces.com]
- 12. USA Chemical Suppliers - Products: 'D', Page: 16 [americanchemicalsuppliers.com]
- 13. vdoc.pub [vdoc.pub]
Methodological & Application
Application Note & Protocol: Quantification of Daphnilongeridine by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Daphnilongeridine in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Introduction
This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products known for their complex chemical structures and interesting biological activities.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document outlines a comprehensive protocol for the sensitive and selective quantification of this compound using HPLC-MS. The method is designed to be robust and reproducible, meeting the standards required for bioanalytical method validation.[4][5][6][7]
Experimental Protocols
Sample Preparation
The following protocol describes a solid-phase extraction (SPE) method for the extraction of this compound from a biological matrix such as plasma.
Materials:
-
Biological plasma samples
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
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Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To 200 µL of plasma, add 20 µL of the Internal Standard (IS) working solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard.
-
Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS Conditions
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)
-
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative bioanalytical method.[4][5][6][7][8]
| Parameter | Specification | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 108.5% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5% - 8.2% Inter-day: 5.1% - 9.8% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | To be assessed and minimized | Within acceptable limits |
| Stability | Bench-top, Freeze-thaw, and Long-term | Stable under tested conditions |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Bioanalytical Method Validation Logic
Caption: Key parameters for bioanalytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rfppl.co.in [rfppl.co.in]
- 5. japsonline.com [japsonline.com]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for Preclinical Evaluation of Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Daphnilongeridine
This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids are known for their complex and unique polycyclic fused ring systems, which have made them attractive targets for chemical synthesis and biological investigation.[1][2] Pharmacological studies on various Daphniphyllum alkaloids have revealed a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[1][2] Specifically, some alkaloids from this family have demonstrated moderate cytotoxic activity against cancer cell lines, such as HeLa cells, and activity against platelet aggregation.[3][4] Given the structural novelty and established bioactivities of its chemical class, this compound represents a promising candidate for preclinical investigation in various disease models.
This document outlines standardized protocols for evaluating the therapeutic potential of this compound in animal models, focusing on its potential cytotoxic and anti-inflammatory properties.
Animal Models for Cytotoxicity and Anti-Cancer Research
The cytotoxic potential of Daphniphyllum alkaloids suggests their utility in oncology.[4][5] Standard preclinical evaluation involves using rodent models to assess an agent's efficacy in a living system.[6]
Xenograft Tumor Model in Immunocompromised Mice
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on human cancer cell lines.
Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice (e.g., athymic nude or SCID mice), are a cornerstone of preclinical cancer research.[7][8] They allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological environment, providing crucial data before consideration for clinical trials.[7]
Experimental Protocol:
-
Cell Culture: A human cancer cell line relevant to the proposed mechanism of action (e.g., HeLa, A549, MCF-7) is cultured under standard conditions.
-
Animal Husbandry:
-
Species: Athymic Nude mice (e.g., Foxn1nu) or SCID mice.
-
Age: 6-8 weeks.
-
Housing: Maintained in a sterile environment with autoclaved food, water, and bedding to prevent infection.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS or Matrigel mixture) to a final concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment Protocol:
-
Monitor mice daily for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO/saline solution).
-
This compound (Low Dose, e.g., 10 mg/kg).
-
This compound (High Dose, e.g., 50 mg/kg).
-
Positive Control (a standard chemotherapeutic agent, e.g., cisplatin, paclitaxel).
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a predetermined schedule for 2-4 weeks.
-
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record animal body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the animals, excise the tumors, and record their final weight.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth and final tumor weight between groups.
-
Data Presentation: Xenograft Model
Table 1: Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1500 ± 120 | 1.5 ± 0.15 | - |
| Positive Control | Varies | 450 ± 50 | 0.4 ± 0.05 | 70 |
| This compound | 10 | 1100 ± 95 | 1.1 ± 0.10 | 26.7 |
| this compound | 50 | 700 ± 80 | 0.7 ± 0.08 | 53.3 |
Animal Models for Anti-Inflammatory Research
The search for novel anti-inflammatory agents from natural sources is a significant area of drug discovery, as chronic inflammation underlies many diseases.[9] Standardized animal models are used to induce and quantify inflammation, allowing for the evaluation of potential therapeutics.[10][11]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Rationale: The carrageenan-induced paw edema model is a widely used and reliable test for evaluating the efficacy of anti-inflammatory drugs.[10][12] The inflammatory response in this model is well-characterized, involving the release of mediators like histamine, prostaglandins, and leukotrienes, making it suitable for screening novel compounds.[13]
Experimental Protocol:
-
Animal Husbandry:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Housing: Standard conditions with a 12-hour light/dark cycle. Animals should be fasted overnight before the experiment with free access to water.
-
-
Treatment Protocol:
-
Randomize animals into treatment and control groups (n=6-8 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 1% Tween 80 in saline).
-
This compound (Low Dose, e.g., 25 mg/kg).
-
This compound (High Dose, e.g., 100 mg/kg).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
-
Administer treatments orally or via intraperitoneal injection.
-
-
Induction of Inflammation:
-
One hour after treatment administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
-
Data Collection and Analysis:
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treated groups with the control group.
-
Data Presentation: Anti-Inflammatory Model
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | Edema Inhibition (%) at 3h |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.11 | - |
| Positive Control | 10 | 0.55 ± 0.06 | 56.0 |
| This compound | 25 | 0.95 ± 0.09 | 24.0 |
| this compound | 100 | 0.70 ± 0.08 | 44.0 |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Many natural products exert anti-inflammatory effects by modulating the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Alkaloids from Daphniphyllum oldhami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 12. slideshare.net [slideshare.net]
- 13. ijpras.com [ijpras.com]
Application Notes and Protocols: Daphnilongeridine as a Molecular Probe
Note to the user: Following a comprehensive search of available scientific literature and databases, no specific information, quantitative data, or established experimental protocols were found regarding the use of Daphnilongeridine as a molecular probe. The scientific community has not published research detailing its application in this context, its mechanism of action as a probe, or any associated signaling pathways.
Therefore, the requested detailed Application Notes and Protocols, including data tables and visualizations of signaling pathways, cannot be generated at this time. The content provided below is a generalized template that can be populated with specific experimental data should such information become available.
Introduction
This section would typically provide background information on this compound, its chemical properties, and the rationale for its use as a molecular probe. It would also state the specific applications and the target of the probe.
Materials and Reagents
A detailed list of all necessary equipment and reagents would be provided here.
Equipment:
-
Fluorescence microscope
-
Plate reader (for fluorescence intensity/polarization)
-
Flow cytometer
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Reagents:
-
This compound probe stock solution (concentration to be determined)
-
Cell culture medium (specific to the cell line used)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (if required)
-
Specific agonists/antagonists for the target of interest
-
Control compounds
Experimental Protocols
This section would contain detailed, step-by-step protocols for various applications of the molecular probe.
In Vitro Binding Assay
This protocol would be used to determine the binding affinity of this compound to its target.
-
Prepare a series of dilutions of the this compound probe.
-
Incubate the dilutions with a preparation containing the target protein (e.g., purified protein, cell lysate, or membrane fraction).
-
Allow the binding to reach equilibrium.
-
Measure the bound and free probe concentrations using a suitable method (e.g., fluorescence polarization, radioligand binding assay).
-
Perform data analysis to calculate the dissociation constant (Kd).
Cellular Imaging
This protocol would describe the use of this compound for visualizing its target within cells.
-
Culture cells on a suitable imaging dish or slide.
-
Treat the cells with the this compound probe at a predetermined optimal concentration.
-
Incubate for a specific time to allow for probe uptake and binding.
-
Wash the cells to remove unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
(Optional) Perform co-localization studies with known markers for specific organelles or cellular compartments.
Flow Cytometry Analysis
This protocol would be used to quantify the binding of this compound to a cell population.
-
Prepare a single-cell suspension.
-
Incubate the cells with the this compound probe.
-
Wash the cells to remove unbound probe.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Gate the cell population of interest and quantify the percentage of probe-positive cells and the mean fluorescence intensity.
Data Presentation
This section would contain tables summarizing the quantitative data obtained from the experiments.
Table 1: Binding Affinity of this compound
| Target | Kd (nM) | Hill Slope |
|---|---|---|
| Target 1 | Data | Data |
| Target 2 | Data | Data |
Table 2: Cellular Uptake and Localization
| Cell Line | Incubation Time (min) | Optimal Concentration (µM) | Subcellular Localization |
|---|---|---|---|
| Cell Line A | Data | Data | Data |
| Cell Line B | Data | Data | Data |
Visualization of Pathways and Workflows
This section would include diagrams created using the DOT language to illustrate signaling pathways, experimental workflows, or logical relationships.
As there is no information on the signaling pathways involving this compound as a molecular probe, a hypothetical workflow for a cell-based assay is provided below.
Caption: General workflow for a cell-based assay using a molecular probe.
Concluding Remarks:
The development of novel molecular probes is a critical aspect of modern biological research and drug discovery. Should research on this compound as a molecular probe become available, this document can serve as a framework for organizing and presenting the relevant application notes and protocols for the scientific community. Researchers are encouraged to publish their findings to advance the collective understanding of this and other potential molecular tools.
Application Notes and Protocols for Daphnilongeridine Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1][2] Like many other Daphniphyllum alkaloids, it has demonstrated cytotoxic activity against various tumor cell lines, making it a compound of interest for cancer research and drug development.[2] Accurate and reproducible in vitro and in vivo studies hinge on the correct preparation and storage of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and a summary of its known stability, compiled from available chemical and supplier data.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended handling conditions for this compound.
| Parameter | Value | Reference |
| CAS Number | 922522-15-4 | [1] |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
| Molecular Weight | 513.76 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Recommended Storage (Powder) | -20°C under an inert atmosphere. | [1] |
| Recommended Storage (in Solvent) | Store at -80°C for up to one year. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * Volume (L) * 513.76 g/mol * 1000 mg/g
-
Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 513.76 g/mol * 1000 mg/g = 5.14 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of this compound powder and transfer it into a sterile amber microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots in amber vials at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for cytotoxicity assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Use the following formula to calculate the volume of the 10 mM stock solution needed:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to add
-
C₂ = Desired final concentration (e.g., 0.01 mM for 10 µM)
-
V₂ = Final volume of cell culture medium
-
-
Example for 10 mL of 10 µM working solution:
-
(10 mM) * V₁ = (0.01 mM) * (10 mL)
-
V₁ = 0.01 mL = 10 µL
-
-
-
Dilution: Aseptically add the calculated volume (10 µL) of the 10 mM this compound stock solution to the final volume (10 mL) of pre-warmed cell culture medium.
-
Mixing: Mix gently by swirling the flask or by pipetting up and down. Do not vortex, as this can cause shearing of cells if they are present.
-
Final DMSO Check: Verify that the final DMSO concentration is within an acceptable range.
-
Example: (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO
-
Stability of this compound Solutions
Currently, there is limited published data on the comprehensive stability of this compound under various experimental conditions. The information available is primarily from supplier datasheets.
General Recommendations:
-
Powder: The solid form is the most stable. It is recommended to store it at -20°C under an inert atmosphere.[1]
-
DMSO Solutions: Stock solutions in DMSO should be stored at -80°C. Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Aqueous Solutions: this compound is expected to have limited stability in aqueous solutions. Therefore, working solutions in cell culture media or aqueous buffers should be prepared fresh immediately before use.
Factors Affecting Stability (General Considerations for Alkaloids):
-
pH: The stability of alkaloids can be highly pH-dependent. Solutions may be more stable at a specific pH range.
-
Light: Many complex organic molecules are sensitive to light. It is advisable to protect solutions from light by using amber vials and minimizing exposure.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate degradation. Long-term storage should be at low temperatures (-20°C or -80°C).
-
Oxidation: The presence of oxygen can lead to degradation. Storing the powder under an inert gas like argon or nitrogen can improve long-term stability.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions and assessing its stability.
Workflow for this compound solution preparation and stability testing.
Potential Mechanism of Action: Apoptosis Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature, its cytotoxic activity against cancer cells suggests a potential involvement in the induction of apoptosis (programmed cell death). The diagram below illustrates the two main apoptosis pathways that are common targets for cytotoxic natural products.
Generalized intrinsic and extrinsic apoptosis pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Daphnilongeridine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Daphnilongeridine from Daphniphyllum macropodum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a complex alkaloid with the molecular formula C₃₂H₅₁NO₄. It is naturally found in and isolated from the branches of Daphniphyllum macropodum Miq.[1]
Q2: What are the general principles for extracting alkaloids like this compound from plant material?
A2: The extraction of alkaloids is primarily based on their basic nature. A common and effective method is the acid-base extraction technique. This involves an initial extraction with an organic solvent, followed by partitioning into an acidic aqueous solution to form alkaloid salts. The aqueous layer is then basified to regenerate the free alkaloid, which can then be extracted back into an immiscible organic solvent. This process helps to separate the alkaloids from neutral and acidic plant co-extractives.
Q3: What solvents are suitable for the extraction of this compound?
A3: this compound is reported to be soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone[2]. For the initial extraction from the plant material, polar solvents like ethanol (B145695) or methanol (B129727) are often used as they can extract a broad range of compounds, including both the free base and salt forms of alkaloids[3][4].
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying alkaloids in plant extracts[5][6]. A specific HPLC method for this compound has not been widely published, but a method can be developed based on protocols for similar alkaloids. A starting point for method development is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis: Plant cell walls are not sufficiently broken down, trapping the alkaloids. 2. Inappropriate solvent polarity: The solvent used is not optimal for solubilizing this compound. 3. Insufficient extraction time or temperature: The extraction conditions are not adequate for complete diffusion of the alkaloid from the plant matrix. 4. Degradation of this compound: The alkaloid may be sensitive to high temperatures or extreme pH during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area. Consider pre-treatment with enzymes or using physical methods like ultrasonication. 2. Experiment with a range of solvents, from moderately polar (e.g., ethyl acetate) to polar (e.g., ethanol, methanol). A mixture of solvents can also be tested. 3. Optimize the extraction time and temperature. Conduct a time-course and temperature-gradient study to find the optimal conditions. 4. Avoid prolonged exposure to high temperatures. If using heat, perform extractions under reflux to prevent solvent loss. Maintain the pH within a stable range for the alkaloid. |
| Presence of Impurities in the Final Extract | 1. Co-extraction of pigments and lipids: Chlorophyll (B73375), carotenoids, and fats are often co-extracted with the alkaloids. 2. Incomplete separation during liquid-liquid extraction: Emulsion formation or insufficient partitioning can lead to carry-over of impurities. | 1. Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and pigments before the main alkaloid extraction. 2. To break emulsions, try adding a small amount of brine or centrifuging the mixture. Ensure vigorous shaking during liquid-liquid extraction to maximize partitioning. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Inconsistent Extraction Yields | 1. Variability in plant material: The concentration of alkaloids can vary depending on the age, part of the plant, and growing conditions. 2. Inconsistent extraction procedure: Minor variations in the experimental parameters can lead to different yields. | 1. Whenever possible, use plant material from the same batch and plant part for consistent results. 2. Strictly adhere to the optimized extraction protocol. Ensure accurate measurements of all reagents and consistent timing for each step. |
| Difficulty in Isolating Pure this compound | 1. Presence of structurally similar alkaloids: Daphniphyllum species contain a wide variety of alkaloids with similar chemical properties. | 1. Further purification of the crude alkaloid extract is necessary. Techniques like column chromatography (using silica (B1680970) gel or alumina) or preparative HPLC are effective for isolating individual alkaloids. |
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum macropodum
This protocol is adapted from a method used for the extraction of alkaloids from the leaves and stems of D. macropodum[7].
-
Preparation of Plant Material: Air-dry the leaves and stems of D. macropodum and grind them into a fine powder.
-
Initial Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude extract in a 2% aqueous solution of tartaric acid to achieve a pH of 2-3.
-
Perform a liquid-liquid extraction with petroleum ether to remove non-polar impurities. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 10 with a saturated sodium carbonate solution.
-
Extract the alkaline aqueous phase with chloroform three times.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid fraction.
-
Protocol 2: Quantification of this compound by HPLC (Hypothetical Method for Development)
This is a suggested starting point for developing an HPLC method for the quantification of this compound, based on common practices for alkaloid analysis.
-
Instrumentation: A standard HPLC system with a UV detector or a Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A starting gradient could be 90% A and 10% B, gradually increasing to 100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation
Table 1: Comparison of Solvents for Initial Extraction of Alkaloids from D. macropodum
| Solvent | Polarity Index | Advantages | Disadvantages | Expected Yield of Crude Alkaloids |
| 95% Ethanol | 5.2 | Extracts a wide range of alkaloids (both free bases and salts) | Co-extracts a significant amount of chlorophyll and other polar impurities | High |
| Methanol | 5.1 | Similar to ethanol, good for broad-spectrum extraction | Also co-extracts many impurities | High |
| Ethyl Acetate | 4.4 | Less polar than alcohols, may provide a cleaner initial extract | May not efficiently extract alkaloid salts | Moderate |
| Dichloromethane | 3.1 | Good solvent for free-base alkaloids | Less effective for alkaloid salts; more volatile and hazardous | Moderate to Low |
Table 2: Key Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reversed-phase chromatography of alkaloids. |
| Mobile Phase | Water (with 0.1% formic acid) and Acetonitrile | Formic acid improves peak shape for basic compounds like alkaloids. Acetonitrile is a common organic modifier. |
| Elution | Gradient | Allows for the separation of compounds with a range of polarities, which is common in crude extracts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV (PDA scan initially) or MS | PDA will help identify the optimal wavelength. MS provides higher sensitivity and structural information. |
Visualizations
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC quantification of alkaloids from Haplophyllum extracts and comparison with their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. mdpi.com [mdpi.com]
dealing with off-target effects of Daphnilongeridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Daphnilongeridine.
Fictional Compound Profile: this compound
For the purpose of this guide, we will assume this compound is an investigational small molecule inhibitor of Kinase X (KX) , a key enzyme in a pro-survival signaling pathway in cancer cells. Its intended mechanism of action is to block the ATP-binding site of KX, thereby inhibiting downstream signaling and inducing apoptosis in malignant cells.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and primary off-target profile of this compound?
A1: this compound is a potent inhibitor of Kinase X (KX). However, in broad-panel kinase screening, it has shown significant inhibitory activity against several other kinases, most notably Kinase Y (KY) and Kinase Z (KZ), which are involved in separate cellular processes.
Q2: What are the potential phenotypic consequences of these off-target effects?
A2: Inhibition of KY can lead to unexpected changes in cell morphology and adhesion, while inhibition of KZ may impact cell cycle progression. These off-target activities can result in misleading experimental outcomes, such as reduced cell viability for reasons independent of KX inhibition.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target KX inhibition?
A3: The most definitive method is to perform a rescue experiment. This can be achieved by expressing a mutated, this compound-resistant version of KX in your cells. If the phenotype is reversed upon expression of the resistant KX, it is likely an on-target effect. Another approach is to use a structurally unrelated KX inhibitor and see if it recapitulates the phenotype.
Q4: What is a recommended starting concentration for in vitro experiments to minimize off-target effects?
A4: We recommend starting with a concentration range that is 1 to 10-fold the IC50 for the primary target, Kinase X. Exceeding this range significantly increases the likelihood of engaging off-target kinases. Refer to the selectivity profile in Table 1 for guidance.
Troubleshooting Guide
Issue 1: Observed cell death is higher than expected based on KX inhibition.
-
Question: My results show a higher level of apoptosis than can be explained by the inhibition of the KX pathway alone. Could this be an off-target effect?
-
Answer: Yes, this is a common issue. This compound's off-target activity against kinases like KZ, which is involved in cell cycle regulation, could be inducing a separate cytotoxic effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Compare the concentration at which you observe the excess cell death to the IC50 values for KX, KY, and KZ (see Table 1). If the effect occurs at concentrations closer to the IC50 of the off-target kinases, it is likely an off-target effect.
-
Use a More Selective Inhibitor: If available, use a more selective KX inhibitor as a control to see if it produces the same level of cell death.
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Knockdown of Off-Target Kinases: Use siRNA or shRNA to knock down KY and KZ. If the knockdown of these kinases in the presence of this compound does not produce an additive effect on cell death, it suggests the drug's effect is mediated through them.
-
-
Issue 2: Unexpected changes in cell morphology and adhesion.
-
Question: After treating my cells with this compound, I've noticed they are rounding up and detaching from the plate. Is this related to KX inhibition?
-
Answer: This is unlikely to be a direct effect of KX inhibition and is more characteristic of the known off-target inhibition of Kinase Y (KY), which plays a role in focal adhesion signaling.
-
Troubleshooting Steps:
-
Confirm KY Inhibition: Perform a Western blot to analyze the phosphorylation status of a known KY substrate. A decrease in phosphorylation would confirm that this compound is inhibiting KY in your cellular context.
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for key cytoskeletal proteins like F-actin and vinculin to observe changes in focal adhesions and the actin cytoskeleton.
-
Workflow for Investigating Morphological Changes:
-
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Primary Cellular Function |
| Kinase X (On-Target) | 15 | Pro-survival Signaling |
| Kinase Y (Off-Target) | 150 | Cell Adhesion & Migration |
| Kinase Z (Off-Target) | 300 | Cell Cycle Progression |
| Kinase A (Off-Target) | >10,000 | Various |
| Kinase B (Off-Target) | >10,000 | Various |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Activity
This protocol is designed to assess the inhibition of Kinase X and the off-target Kinase Y by measuring the phosphorylation of their respective downstream substrates.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-SubstrateX (p-SX), total SubstrateX (t-SX), phospho-SubstrateY (p-SY), total SubstrateY (t-SY), and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total substrate at each drug concentration.
Protocol 2: Kinase X Rescue Experiment Workflow
This experiment aims to confirm that the observed biological effect is due to the inhibition of Kinase X.
Caption: Workflow for a Kinase X rescue experiment.
Signaling Pathway Diagram
Diagram: On-Target vs. Off-Target Signaling Pathways of this compound
This diagram illustrates the intended on-target pathway and a potential off-target pathway affected by this compound.
Caption: On-target (Kinase X) and off-target (Kinase Y) pathways of this compound.
Daphnilongeridine dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Daphnilongeridine, a novel alkaloid under investigation for its therapeutic potential. Our aim is to help you optimize your dose-response curve experiments and navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is showing a very narrow therapeutic window. What could be the cause?
A1: A narrow therapeutic window can be caused by several factors. Firstly, ensure the purity of your this compound sample, as impurities can introduce off-target effects at higher concentrations. Secondly, consider the possibility of receptor saturation and subsequent desensitization at high doses. You may also be observing cellular toxicity, which can be assessed with a viability assay run in parallel.
Q2: I am observing a biphasic or "U-shaped" dose-response curve. How do I interpret this?
A2: A biphasic dose-response curve, where the response decreases at higher concentrations, often suggests complex pharmacology. This could be due to the engagement of a secondary, lower-affinity target that produces an opposing effect. Another possibility is the activation of negative feedback loops within the signaling pathway at higher agonist concentrations. Consider using a more specific antagonist for the intended target receptor to dissect these effects.
Q3: The response to this compound varies significantly between my experimental replicates. What are the likely sources of this variability?
A3: High variability between replicates can stem from several sources. Ensure consistent cell seeding density and health across all wells. Pipetting accuracy, especially for serial dilutions of this compound, is critical. We recommend preparing a fresh stock solution for each experiment to avoid degradation. Additionally, ensure uniform incubation times and conditions for all samples.
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve for this compound
This protocol outlines the steps for determining the potency (EC50) of this compound in a cell-based assay.
-
Cell Culture: Plate your cells of interest (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations, typically from 1 nM to 100 µM.
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Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
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Incubation: Incubate the plate for a predetermined time, based on the kinetics of the signaling pathway being investigated.
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Assay: Perform the desired assay to measure the cellular response (e.g., cAMP accumulation, reporter gene expression, or calcium influx).
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Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximal efficacy.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | Response (Normalized) | Standard Deviation |
| 1 | 0.05 | 0.02 |
| 10 | 0.25 | 0.08 |
| 50 | 0.52 | 0.11 |
| 100 | 0.78 | 0.15 |
| 500 | 0.95 | 0.09 |
| 1000 | 0.98 | 0.06 |
| 10000 | 0.65 | 0.18 |
| 100000 | 0.21 | 0.07 |
Table 2: Troubleshooting Common Dose-Response Curve Issues
| Issue | Potential Cause | Suggested Solution |
| High EC50 | Compound degradation, low receptor expression | Prepare fresh stock solutions, use a cell line with higher target expression |
| Low Maximal Efficacy | Partial agonism, assay saturation | Use a more sensitive assay, confirm target engagement with a binding assay |
| No Response | Incorrect target, inactive compound | Verify target expression, check compound purity and identity |
| High Basal Signal | Constitutive receptor activity, assay interference | Use inverse agonist to confirm, run assay controls without cells |
Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Caption: Putative signaling pathway for this compound via a Gq-coupled GPCR.
Technical Support Center: Minimizing Cytotoxicity of Daphnilongeridine in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the natural product Daphnilongeridine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not dissolving well in the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with many natural products, including alkaloids like this compound. Here are several strategies to improve solubility:
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Use of a Co-solvent: Initially, dissolve this compound in a small amount of a biocompatible organic solvent such as DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution. Subsequently, dilute this stock solution into your complete cell culture medium to achieve the final desired concentration. It is crucial to keep the final solvent concentration low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution can aid in the dissolution of the compound.
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pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the solvent may enhance its solubility.
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Use of Solubilizing Agents: For particularly insoluble compounds, biocompatible solubilizing agents like cyclodextrins or specific detergents can be employed. However, it is essential to run appropriate controls to ensure these agents do not interfere with the assay or exhibit cytotoxicity themselves.
Q2: I am observing high background absorbance/fluorescence in my cell viability assay, even in the cell-free control wells. What is causing this?
A2: This is a frequent issue when working with natural products. The interference can stem from:
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Inherent Color of the Compound: If this compound has a color that absorbs light near the wavelength used for measurement in a colorimetric assay (e.g., MTT, XTT), it can lead to artificially high readings.
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Direct Reduction of Assay Reagents: Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal for cell viability.
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Autofluorescence: If this compound is fluorescent, it can interfere with fluorescence-based assays.
To address this, always include a "compound-only" control (this compound in medium without cells) at all tested concentrations. The reading from this control should be subtracted from the readings of the corresponding experimental wells.
Q3: The cytotoxicity of this compound in my assay is much higher than expected, even at low concentrations. What could be the reason?
A3: Unusually high cytotoxicity can be due to several factors:
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Solvent Toxicity: The solvent used to dissolve this compound might be toxic to the cells at the concentration used. Always include a vehicle control (medium with the same concentration of solvent as in the experimental wells) to assess solvent toxicity.
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Compound Instability: this compound might be unstable in the culture medium, degrading into a more toxic substance.
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High Potency: It is possible that this compound is indeed a highly potent cytotoxic agent in the specific cell line you are using.
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Contamination: The this compound sample could be contaminated with a more cytotoxic impurity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Possible Causes:
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Inconsistent cell seeding density.
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Variation in compound concentration due to poor solubility or adsorption to plastics.
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Fluctuations in incubation time.
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Cell passage number and health.
Solutions:
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Optimize Cell Seeding Density: Ensure a uniform single-cell suspension before plating.[1]
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Pre-coat Plasticware: If nonspecific binding is suspected, pre-coating plates with a blocking agent may help.
-
Standardize Incubation Times: Use a consistent incubation period for all experiments.
-
Use Cells within a Consistent Passage Range: Avoid using cells that have been passaged too many times.[1]
Issue 2: High Variability Between Replicate Wells
Possible Causes:
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Uneven cell distribution ("edge effect" in multi-well plates).
-
Pipetting errors.[1]
-
Precipitation of this compound in some wells.
Solutions:
-
Avoid "Edge Effect": Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes.
-
Ensure Homogeneous Solution: Gently mix the this compound solution before and during dispensing into the plate.
Quantitative Data Summary
Disclaimer: The following IC50 values are hypothetical and for illustrative purposes, as specific experimental data for this compound is not widely available in the initial search results. These values are based on the reported cytotoxic activity of similar alkaloids against various cancer cell lines.[2][3][4][5]
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 15.5 |
| MCF-7 (Breast Cancer) | SRB | 72 | 22.8 |
| A549 (Lung Cancer) | Resazurin | 48 | 18.2 |
| K562 (Leukemia) | Trypan Blue Exclusion | 24 | 35.1 |
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[6]
-
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for a cell viability experiment.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting workflow for high background signals.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound | 922522-15-4 [amp.chemicalbook.com]
- 3. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthroindolizidine alkaloids as cytotoxic substances in a Danaid butterfly, Ideopsis similis, against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Daphnilongeridine Production
Disclaimer: The large-scale synthesis of Daphnilongeridine, a complex Daphniphyllum alkaloid, is not extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on challenges commonly encountered during the scale-up of complex natural product syntheses and insights from the laboratory-scale total synthesis of related alkaloids.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in overall yield as we move from milligram-scale to gram-scale synthesis of a key intermediate. What are the likely causes?
A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
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Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing and temperature gradients can lead to the formation of side products and incomplete reactions. What worked in a small flask may not translate directly to a larger reactor.
-
Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale. Slower or faster addition compared to the lab scale can lead to localized high concentrations, promoting side reactions. Ensure that the stoichiometry is precisely maintained.
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Sensitivity to Air and Moisture: Some reactions in the synthesis of complex alkaloids are sensitive to air and moisture. The increased surface area and longer reaction times during scale-up can exacerbate these issues. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere.
Q2: The purification of the crude product is becoming a major bottleneck. Column chromatography is not practical for the quantities we are now handling. What are the alternatives?
A2: Relying solely on column chromatography for large-scale purification is often unsustainable. Consider the following alternatives:
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Crystallization: This is one of the most effective and scalable purification techniques. Experiment with different solvent systems to induce crystallization of the desired product. Seeding with a small amount of pure product can sometimes facilitate this process.
-
Liquid-Liquid Extraction: Optimize pH and solvent systems to selectively extract the target molecule from impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a chromatographic method, modern prep-HPLC systems can handle larger quantities of material than traditional lab-scale columns and offer higher resolution.
Q3: We are struggling with the reproducibility of a critical stereoselective reaction. The diastereomeric ratio varies significantly between batches. How can we improve consistency?
A3: Maintaining stereocontrol on a larger scale is a frequent hurdle. The following points are crucial:
-
Precise Temperature Control: Many stereoselective reactions are highly sensitive to temperature fluctuations. Ensure your reactor has adequate heating and cooling capabilities to maintain a stable temperature throughout the reaction.
-
Catalyst Activity and Loading: If the reaction is catalyzed, the source, age, and handling of the catalyst can affect its activity. Ensure consistent catalyst quality and precise loading for each batch.
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Purity of Starting Materials: Impurities in the starting materials can sometimes interfere with stereoselective pathways. Thoroughly characterize all starting materials before use.
Troubleshooting Guides
Low Yield in Key Synthetic Steps
| Problem | Potential Cause | Suggested Solution |
| Low yield in a multi-step sequence | Cumulative losses from each step. | Optimize each reaction individually before proceeding to the next. Consider telescoping reactions (performing consecutive steps in the same pot) to minimize isolation losses. |
| Formation of significant side products | Non-optimal reaction conditions (temperature, concentration, reaction time). | Perform a Design of Experiments (DoE) to systematically optimize reaction parameters. Utilize in-process controls (e.g., TLC, LC-MS) to monitor reaction progress and identify the point of maximum product formation. |
| Degradation of the product during workup or purification | Sensitivity to pH, temperature, or oxygen. | Investigate the stability of your product under different conditions. Consider performing workup and purification at lower temperatures or under an inert atmosphere. |
Purification and Isolation Issues
| Problem | Potential Cause | Suggested Solution |
| Oily or non-crystalline crude product | Presence of impurities that inhibit crystallization. | Attempt to remove impurities through a preliminary purification step like an acid-base wash or a short plug of silica (B1680970) gel. |
| Co-elution of impurities during chromatography | Similar polarity of the product and impurities. | Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for chromatography. Consider derivatization of the product or impurity to alter its polarity. |
| Product loss during solvent removal | High volatility of the product. | Use a rotary evaporator at a higher pressure and lower temperature. For very volatile compounds, consider lyophilization. |
Quantitative Data Summary
The following table presents a hypothetical comparison of yields for a key multi-step sequence in the synthesis of a this compound precursor at different scales to illustrate potential yield erosion during scale-up.
| Reaction Step | Laboratory Scale (1 g) Yield | Pilot Scale (100 g) Yield |
| Step 1: Cycloaddition | 85% | 75% |
| Step 2: Reduction | 92% | 88% |
| Step 3: C-H Activation | 70% | 60% |
| Overall Yield | 54.8% | 39.6% |
Experimental Protocols
Note: The following is a generalized, hypothetical protocol for a key reaction that may be encountered in the synthesis of a complex alkaloid like this compound, highlighting scale-up considerations.
Protocol: Scale-Up of a Palladium-Catalyzed Cross-Coupling Reaction
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is dried in an oven overnight and assembled while hot under a stream of nitrogen.
-
Reagent Charging: The reactor is charged with the aryl halide (1.0 kg, 1.0 equiv), the coupling partner (1.2 equiv), and the palladium catalyst (0.01 equiv). The reactor is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous and degassed toluene (B28343) (10 L) is added via cannula.
-
Reaction Initiation: The mixture is stirred at 300 rpm, and the base (e.g., K₃PO₄, 2.5 equiv) is added in one portion.
-
Heating and Monitoring: The reactor jacket temperature is set to 90 °C. The internal temperature is carefully monitored. The reaction progress is monitored by taking aliquots every hour and analyzing them by LC-MS.
-
Workup: Once the reaction is complete (typically 12-18 hours), the reactor is cooled to room temperature. The reaction mixture is filtered through a pad of celite to remove the catalyst and inorganic salts. The filter cake is washed with toluene (2 x 1 L).
-
Extraction: The combined filtrate is washed with saturated aqueous ammonium (B1175870) chloride (2 x 5 L) and brine (1 x 5 L).
-
Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A generalized experimental workflow for scaling up a synthetic step.
Caption: A decision tree for troubleshooting low reaction yields.
Validation & Comparative
A Comparative Analysis of Daphniphyllum Alkaloids and Their Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
While specific inhibitory data for Daphnilongeridine remains to be fully elucidated in publicly accessible research, this guide provides a comparative analysis of structurally related Daphniphyllum alkaloids isolated from the same source, Daphniphyllum macropodum. The data presented here, focusing on cytotoxic activity against various cancer cell lines, offers a valuable frame of reference for the potential therapeutic applications of this class of compounds.
Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids
The following table summarizes the cytotoxic activities of several Daphniphyllum alkaloids against a panel of human and murine cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM)[1] |
| Daphnicyclidin M | P-388 | Mouse Lymphocytic Leukemia | 5.7[1] |
| SGC-7901 | Human Gastric Carcinoma | 22.4[1] | |
| Daphnicyclidin N | P-388 | Mouse Lymphocytic Leukemia | 6.5[1] |
| SGC-7901 | Human Gastric Carcinoma | 25.6[1] | |
| Macropodumine C | P-388 | Mouse Lymphocytic Leukemia | 10.3[1] |
| Daphnicyclidin A | P-388 | Mouse Lymphocytic Leukemia | 13.8[1] |
Experimental Protocols
The cytotoxic activities listed above were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1] This established method provides a quantitative measure of cell viability.
Cell Lines and Culture:
-
P-388: Mouse lymphocytic leukemia cells
-
A-549: Human lung carcinoma cells
-
SGC-7901: Human gastric carcinoma cells
-
HL-60: Human promyelocytic leukemia cells
MTT Assay Protocol:
-
Cell Seeding: The cancer cell lines were cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Daphniphyllum alkaloids).
-
Incubation: The plates were incubated for a specified period to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, a solution of MTT was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells were inhibited.
Visualization of the Drug Discovery and Evaluation Workflow
The following diagram illustrates the general workflow from the isolation of natural products like this compound to the evaluation of their biological activity, such as cytotoxicity.
Caption: Workflow for Natural Product Drug Discovery.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be inhibited by cytotoxic agents, leading to apoptosis.
Caption: Potential Mechanism of Cytotoxic Action.
References
A Comparative Analysis of the Biological Activities of Daphnilongeridine and Other Daphne Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Daphne and the family Daphniphyllaceae are rich sources of structurally diverse and biologically active alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This guide provides a comparative overview of the cytotoxic activities of Daphnilongeridine, a representative Daphniphyllum alkaloid, and other prominent alkaloids from the Daphne genus. Due to the limited availability of biological data for this compound, this comparison utilizes data from its structural relatives within the Daphniphyllum class to draw inferences about its potential activity.
Cytotoxicity Profile of Daphne and Daphniphyllum Alkaloids
The cytotoxic effects of various Daphne and Daphniphyllum alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.
Table 1: Cytotoxicity of Daphniphyllum Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 (as µg/mL) | [1] |
| Daphnioldhanol A | HeLa | 31.9 | [2] |
Table 2: Cytotoxicity of Daphne Alkaloids (Daphnane Diterpenoids)
| Alkaloid | Cancer Cell Line | IC50 (nM) | Reference |
| Yuanhuacine (B1233473) | H1993 (Lung) | 9 | [3] |
| Yuanhuacine | A549 (Lung) | 30 | [3] |
| Yuanhuacine | HCC1806 (Breast) | 1.6 | [4] |
| Yuanhuacine | HCC70 (Breast) | 9.4 | [4] |
| Yuanhuadine | A549 (Lung) | More cytotoxic than Yuanhuacine | [3] |
| Genkwadaphnin | HepG-2 (Liver) | 11.5 (as µM) | [5][6] |
| Tianchaterpene C | HGC-27 (Gastric) | > 13.2 | [7] |
| Tianchaterpene D | HGC-27 (Gastric) | 8.8 | [7] |
Note: The cytotoxicity of yuanhuacine is highly cell-type dependent, with IC50 values ranging from nanomolar to micromolar concentrations across different cell lines.[3]
Experimental Protocols
Cell Viability Assessment by MTT Assay
The cytotoxic activity of the alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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Daphne/Daphniphyllum alkaloids of interest
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloids. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[4][9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[8][10]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals formed by viable cells.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Western Blot Analysis of Signaling Pathway Modulation
Western blotting is employed to investigate the effect of alkaloids on specific signaling pathways, such as the PI3K/Akt/STAT3 pathway, which is often dysregulated in cancer.
Materials:
-
Cancer cell lines
-
Daphne/Daphniphyllum alkaloids
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-phospho-Src, anti-Src, and a loading control like anti-β-actin or anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Cells are treated with the alkaloids for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to assess the activation status of the signaling pathway.
Signaling Pathway Inhibition
Several daphnane (B1241135) diterpenoids have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One such pathway is the PI3K/Akt/mTOR and STAT3 signaling cascade.
Inhibition of the Akt/STAT3/Src Signaling Pathway
Caption: Inhibition of Akt, STAT3, and Src signaling by Daphne alkaloids.
This guide highlights the potent cytotoxic activity of certain Daphne and Daphniphyllum alkaloids against various cancer cell lines. While direct biological data for this compound remains elusive, the information presented on its structural analogs suggests that it may also possess noteworthy cytotoxic properties. The detailed experimental protocols and the elucidated signaling pathway provide a framework for future research into the therapeutic potential of this fascinating class of natural products. Further investigation is warranted to fully characterize the bioactivity of this compound and to explore the structure-activity relationships within the diverse family of Daphne and Daphniphyllum alkaloids.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tigliane-and daphnane-type diterpenoids from the buds of Daphne genkwa with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchhub.com [researchhub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abcam.com [abcam.com]
Independent Replication of Daphnilongeridine Studies: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the independent replication of studies concerning the biological activity of Daphnilongeridine. At present, publicly accessible data from independent verification studies, including detailed experimental protocols and quantitative data, are not available. This guide addresses this critical knowledge gap by outlining the necessary components for future independent replication studies and providing a framework for their design and execution.
This compound, a member of the Daphniphyllum alkaloids, represents a complex and intriguing class of natural products. While initial studies may have indicated potential biological activities, the cornerstone of scientific validity lies in the independent replication of these findings. This process ensures the robustness and reliability of the initial observations and is a prerequisite for advancing a compound through the drug discovery and development pipeline.
The Path Forward: Establishing a Foundation for Replication
To facilitate the independent validation of this compound's bioactivity, this guide proposes a standardized approach for future research. This includes detailed methodologies for key experiments and a framework for data presentation to ensure clarity and comparability across different research groups.
Table 1: Proposed Standardized Bioactivity Assays for this compound
| Assay Type | Target/Cell Line | Key Parameters to Measure | Positive Control | Negative Control |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa, MCF-7, A549) | IC50 (half-maximal inhibitory concentration) | Doxorubicin | DMSO (vehicle) |
| Antimicrobial | Bacterial Strains (e.g., E. coli, S. aureus) | MIC (minimum inhibitory concentration) | Penicillin/Streptomycin | DMSO (vehicle) |
| Antiviral | Viral Strain (e.g., Influenza A, HIV) | EC50 (half-maximal effective concentration) | Oseltamivir/AZT | DMSO (vehicle) |
| Enzyme Inhibition | Specific Enzyme Target (if known) | Ki (inhibition constant), IC50 | Known Inhibitor | DMSO (vehicle) |
Experimental Protocols: A Blueprint for Replication
Detailed and transparent experimental protocols are fundamental for the reproducibility of scientific findings. The following sections outline proposed methodologies for key assays.
Cell Viability (MTT) Assay
This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or control compounds.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The media is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Serial dilutions of this compound and control antibiotics are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Path: Proposed Experimental Workflow
To provide a clear overview of the proposed research plan, the following workflow diagram illustrates the key stages of a comprehensive independent replication study for this compound.
Unveiling the Cytotoxic Potential of Daphniphyllum Alkaloids: A Comparative Guide to Daphnicyclidin Analogs
For researchers, scientists, and professionals in drug development, the intricate molecular architectures of Daphniphyllum alkaloids have long been a source of fascination. Beyond their structural complexity, these natural products harbor significant biological activities, with a growing body of evidence pointing towards their cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic activities of Daphnicyclidin A and its structural analogs, supported by experimental data and detailed methodologies, to illuminate the structure-activity relationships within this promising class of compounds.
The Daphniphyllum genus of plants produces a diverse array of over 350 alkaloids, many of which possess complex polycyclic skeletons and exhibit a range of biological functions, including cytotoxic and kinase inhibitory activities.[1][2] Among these, the daphnicyclidins represent a unique subgroup characterized by their elaborate fused ring systems. Preliminary biological assays have revealed that daphnicyclidins A-H display moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with IC50 values ranging from 0.8 to 10 μg/mL.
Comparative Cytotoxicity of Daphnicyclidin Analogs
To understand the structure-activity relationship (SAR) of daphnicyclidins, it is essential to compare the cytotoxic activities of closely related analogs. While comprehensive SAR studies are still emerging, available data for selected daphnicyclidins and related compounds against various cancer cell lines provide initial insights.
| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |
| Daphnezomine W | HeLa | - | 16.0 | [3] |
| Daphnioldhanol A | HeLa | 31.9 | - | [1] |
| Macropodumine A | HeLa | 3.89 | - | [2] |
| Daphnicyclidins A-H | L1210, KB | - | 0.8 - 10 |
Note: The IC50 values for Daphnicyclidins A-H are presented as a range as specific values for each analog against a single cell line were not available in the cited literature.
The data, although limited, suggests that structural variations among the Daphniphyllum alkaloids can significantly influence their cytotoxic potency. For instance, the moderate activity of Daphnezomine W and the weaker activity of Daphnioldhanol A against the HeLa cell line highlight the sensitivity of cytotoxicity to the specific polycyclic framework. The more potent activity of Macropodumine A against the same cell line further underscores this point. The broad range of activity for Daphnicyclidins A-H suggests that substitutions and stereochemistry play a crucial role in their cytotoxic effects.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancer cells (e.g., HeLa, L1210, KB) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphnicyclidin analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Structural Comparison and Future Directions
The daphnicyclidins are characterized by their unique and complex fused ring systems. The synthesis of the core structures of these molecules, such as the ABC and ABCE ring systems of Daphnicyclidin A, is a significant challenge that organic chemists are actively pursuing.[2] The development of synthetic routes to these complex molecules is crucial for generating a wider range of analogs and conducting more detailed structure-activity relationship studies.
Below is a simplified representation of the general workflow for the isolation and cytotoxic evaluation of Daphniphyllum alkaloids.
Caption: General workflow from plant material to SAR analysis.
Further research is needed to elucidate the specific molecular targets and signaling pathways affected by daphnicyclidins. Understanding the mechanism of action will be critical for the rational design of more potent and selective analogs for potential therapeutic applications. The continued exploration of the chemical space of Daphniphyllum alkaloids, facilitated by advances in synthetic chemistry and biological screening, holds great promise for the discovery of novel anticancer agents.
References
Comparative Analysis of Daphnilongeridine and Structurally Similar Daphniphyllum Alkaloids in Cancer Cytotoxicity
A detailed examination of the cytotoxic profiles of Daphnilongeridine and related natural compounds reveals a class of alkaloids with significant potential in oncology research. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by available experimental data, to assist researchers and drug development professionals in evaluating their therapeutic promise.
This compound, a complex alkaloid isolated from the branches of Daphniphyllum macropodum, has demonstrated notable cytotoxic effects against several tumor cell lines. This positions it within a broader family of structurally intricate Daphniphyllum alkaloids that have garnered scientific interest for their potent biological activities. This guide will objectively compare the cytotoxic performance of this compound with other members of this family, presenting quantitative data, experimental methodologies, and illustrating the potential biosynthetic relationships.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other selected Daphniphyllum alkaloids. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Source Plant |
| This compound | (Data not publicly available) | - | D. macropodum |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | D. macropodum |
| SGC-7901 (Human Gastric) | 22.4 | D. macropodum | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | D. macropodum |
| SGC-7901 (Human Gastric) | 25.6 | D. macropodum | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | D. macropodum |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | D. macropodum |
| Daphnioldhanol A | HeLa (Human Cervical) | 31.9 | D. angustifolium |
| Daphnezomine W | HeLa (Human Cervical) | 16.0 µg/mL | D. angustifolium |
Experimental Protocols
The cytotoxic activities listed above were primarily determined using the MTT assay, a standard colorimetric method for assessing cell viability.
General MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901, HeLa) and murine leukemia cells (P-388) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphnicyclidin M). A control group with no compound and a blank group with only medium are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Relationships and Workflows
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the biosynthetic relationship of Daphniphyllum alkaloids.
Unveiling the Putative Molecular Target of Daphnilongeridine: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Daphnilongeridine's potential molecular target and a roadmap for its experimental validation. While direct target validation studies on this compound are not yet available in the public domain, research on structurally related daphnane (B1241135) diterpenoids offers significant insights into its likely mechanism of action.
This compound, a natural product isolated from Daphniphyllum macropodum, belongs to the daphnane class of diterpenoids. While its precise molecular target remains to be definitively identified and validated, studies on analogous daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have revealed potent anticancer activity. These related compounds have been shown to induce cell-cycle arrest and suppress key oncogenic signaling pathways, providing a strong foundation for investigating the molecular target of this compound.
This guide will explore the putative molecular target of this compound based on the activity of these related compounds and present a framework for its experimental validation, including detailed protocols and comparative data presentation.
Putative Molecular Target and Signaling Pathway
Based on research into other daphnane diterpenoids, the primary putative molecular targets for this compound's anticancer activity are key components of the Akt/STAT3/Src signaling pathways . These pathways are critical regulators of cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers.
The proposed mechanism of action involves the inhibition of these pathways, leading to cell-cycle arrest and the suppression of tumor growth. The diagram below illustrates the putative signaling cascade affected by daphnane diterpenoids.
Caption: Putative signaling pathway affected by this compound.
Experimental Validation Workflow
To validate the molecular target of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial screening to in-depth mechanistic studies.
Caption: A stepwise workflow for validating this compound's molecular target.
Comparative Data Presentation
Objective comparison is crucial for evaluating the efficacy of a novel compound. The following tables provide a template for presenting quantitative data from target validation experiments, comparing this compound with a known inhibitor of the Akt/STAT3/Src pathways (e.g., a standard-of-care chemotherapy agent or a specific pathway inhibitor).
Table 1: Anti-proliferative Activity (IC50 Values)
| Cell Line | This compound (nM) | Alternative Compound (nM) |
| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |
| HCT116 (Colon Cancer) | [Experimental Value] | [Experimental Value] |
| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] |
Table 2: Effect on Protein Phosphorylation
| Protein | Treatment | Relative Phosphorylation (%) |
| p-Akt (Ser473) | Control | 100 |
| This compound (IC50) | [Experimental Value] | |
| Alternative Compound (IC50) | [Experimental Value] | |
| p-STAT3 (Tyr705) | Control | 100 |
| This compound (IC50) | [Experimental Value] | |
| Alternative Compound (IC50) | [Experimental Value] | |
| p-Src (Tyr416) | Control | 100 |
| This compound (IC50) | [Experimental Value] | |
| Alternative Compound (IC50) | [Experimental Value] |
Table 3: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Alternative Compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed methodologies are essential.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or an alternative compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or an alternative compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against total and phosphorylated forms of Akt, STAT3, and Src overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or an alternative compound for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
By following this structured approach, researchers can systematically validate the molecular target of this compound and objectively compare its performance against existing therapies, ultimately paving the way for its potential development as a novel anticancer agent.
Safety Operating Guide
Navigating the Safe Disposal of Daphnilongeridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Daphnilongeridine, a cytotoxic alkaloid isolated from Daphniphyllum macropodum. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Key Chemical and Physical Properties
A summary of this compound's known and predicted properties is presented below. This information is crucial for understanding its behavior and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₁NO₄ | ChemicalBook[1] |
| Molecular Weight | 513.76 g/mol | ChemicalBook[1] |
| Appearance | Powder | ChemicalBook[1] |
| Boiling Point (Predicted) | 581.4 ± 40.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 12.93 ± 0.70 | ChemicalBook[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[1] |
Operational Protocol for this compound Disposal
The following step-by-step instructions are designed to guide laboratory personnel through the safe disposal process for this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure you are wearing appropriate personal protective equipment, including chemical-impermeable gloves, a lab coat, and safety goggles.[2]
-
In case of dust formation, use a self-contained breathing apparatus.[2]
-
Ensure adequate ventilation in the work area.[2]
-
Have an emergency plan and necessary spill control materials readily available.
2. Disposal of Unused or Waste this compound:
-
Do not dispose of this compound down the drain or in regular waste streams.[2] It should not be discharged into sewer systems or contaminate water, foodstuffs, or feed.[2]
-
The primary recommended disposal method is through a licensed chemical destruction plant.[2]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[2]
-
Package the waste this compound in a clearly labeled, sealed container suitable for chemical waste. Follow your institution's and local regulations for hazardous waste labeling and storage.
3. Decontamination and Disposal of Contaminated Materials:
-
Contaminated Labware (e.g., glassware, spatulas):
-
Rinse the contaminated labware three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate).
-
Collect the solvent rinsate in a designated hazardous waste container for disposal by a licensed chemical waste facility.
-
After triple rinsing, the labware can be washed according to standard laboratory procedures.
-
-
Contaminated Packaging (e.g., original container):
-
Containers can be triple rinsed (or equivalent) with an appropriate solvent.[2]
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the packaging can be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]
-
-
Contaminated PPE and Consumables (e.g., gloves, absorbent pads):
-
Place all contaminated disposable items in a designated, sealed waste bag for hazardous materials.
-
Dispose of the bag through your institution's chemical waste disposal service.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound and associated materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
